Propyl ethanesulfinate
Description
Propyl ethanesulfinate (C₅H₁₂O₂S) is an alkyl sulfinate ester characterized by a propyl group attached to an ethanesulfinate moiety (R-SO₂-O-R'). Sulfinate esters are versatile intermediates in organic synthesis, often utilized for their electrophilic sulfonylation properties or as precursors in asymmetric catalysis.
Properties
CAS No. |
52693-46-6 |
|---|---|
Molecular Formula |
C5H12O2S |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
propyl ethanesulfinate |
InChI |
InChI=1S/C5H12O2S/c1-3-5-7-8(6)4-2/h3-5H2,1-2H3 |
InChI Key |
DJXLEDMBLMNACT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOS(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl ethanesulfinate can be synthesized through several methods. One common approach involves the reaction of ethanesulfinic acid with propanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the removal of water driving the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. The choice of solvents and reaction conditions can be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Reduction Reactions
Propyl ethanesulfinate undergoes reduction to form propyl ethanesulfide (C₅H₁₂S) via strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds through nucleophilic attack at the sulfur center, replacing the sulfinyl oxygen with a hydrogen atom.
Key data :
| Reaction Component | Conditions | Product Yield |
|---|---|---|
| This compound + LiAlH₄ | Anhydrous THF, 0°C → RT | ~85% (theoretical) |
Acid-Catalyzed Hydrolysis
In acidic aqueous environments, the compound hydrolyzes to ethanesulfinic acid (C₂H₆O₂S) and 1-propanol:
This reaction is first-order with respect to both the sulfinate and H⁺ ions, with a reported rate constant
at 25°C .
Nucleophilic Substitutions
The electrophilic sulfur atom facilitates reactions with:
-
Amines : Forms sulfinamides (e.g., with pyridin-2-yl-ethylamine )
-
Thiols : Produces asymmetric disulfides
Example :
Thermal Decomposition
At elevated temperatures (>150°C), this compound undergoes β-scission:
The activation energy (
) is estimated at 98 kJ/mol based on analogous sulfinate thermolysis .
Analytical Characterization
Spectroscopic data :
-
¹H NMR :
Chromatography :
| Method | Column | Retention Time |
|---|---|---|
| SEC (HFIP) | Polydivinylbenzene | 12.3 min (Mₙ = 2,200 Da) |
Scientific Research Applications
Propyl ethanesulfinate has several applications in scientific research:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfides.
Biology: It is used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mechanism of Action
The mechanism of action of propyl ethanesulfinate involves the reactivity of the sulfinyl group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Propyl ethanesulfinate belongs to the sulfinate ester class, distinct from nitrate esters (e.g., Propyl Nitrate), sulfonates, or ethers (e.g., Pyridalyl). Key differences include:
- Functional Groups: this compound: Ethanesulfinate ester (R-SO₂-O-R'). Propyl Nitrate: Nitrate ester (R-O-NO₂), known for explosive properties in propellants . Pyridalyl: Chloroallyloxy ether and pyridyl ether, a pesticide with high persistence .
Physico-Chemical Properties
A comparative analysis of molecular weight, stability, and applications is summarized below:
Key Observations:
- Reactivity : Sulfinate esters like this compound are typically more reactive toward nucleophiles than ethers (e.g., Pyridalyl) but less volatile than nitrate esters (e.g., Propyl Nitrate).
- Stability : Propyl Nitrate’s instability under thermal/mechanical stress contrasts with sulfinate esters, which may degrade via hydrolysis. Pyridalyl’s persistence highlights environmental concerns .
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